molecular formula C13H16N4O B3000804 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine CAS No. 1029106-93-1

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B3000804
CAS No.: 1029106-93-1
M. Wt: 244.298
InChI Key: NIJLJDGBYGBRBA-UHFFFAOYSA-N
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Description

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.

    Final assembly: The final product is obtained by coupling the pyrazole and morpholine-substituted phenyl intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, morpholine derivatives, and other heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of probes and inhibitors for biological studies.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases or ion channels, thereby affecting cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Morpholin-4-yl-phenyl)ethanone
  • 3-(3-Morpholin-4-yl-phenyl)-1H-pyrazole
  • 4-(3-Morpholin-4-yl-phenyl)-1,2,3-triazole

Uniqueness

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific combination of the morpholine, phenyl, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJLJDGBYGBRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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